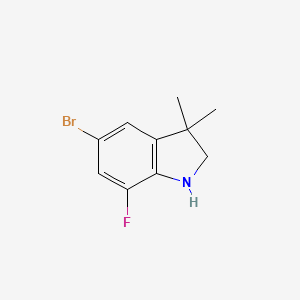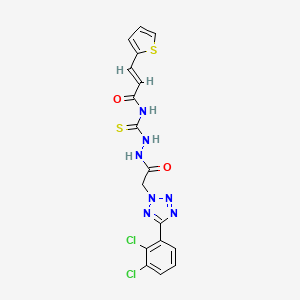
N-(2-(2-(5-(2,3-Dichlorophenyl)-2H-tetrazol-2-yl)acetyl)hydrazinecarbonothioyl)-3-(thiophen-2-yl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(2-(5-(2,3-Dichlorophenyl)-2H-tetrazol-2-yl)acetyl)hydrazinecarbonothioyl)-3-(thiophen-2-yl)acrylamide is a complex organic compound that has garnered significant interest in scientific research due to its unique chemical structure and potential applications. This compound features a combination of dichlorophenyl, tetrazole, thiophene, and acrylamide moieties, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(5-(2,3-Dichlorophenyl)-2H-tetrazol-2-yl)acetyl)hydrazinecarbonothioyl)-3-(thiophen-2-yl)acrylamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Formation of the Tetrazole Ring: This step involves the reaction of 2,3-dichlorophenyl hydrazine with sodium azide under acidic conditions to form the tetrazole ring.
Acetylation: The tetrazole intermediate is then acetylated using acetic anhydride to introduce the acetyl group.
Thioamide Formation: The acetylated tetrazole is reacted with thiophene-2-carboxylic acid and thionyl chloride to form the thioamide linkage.
Acrylamide Addition: Finally, the thioamide intermediate is reacted with acryloyl chloride to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(5-(2,3-Dichlorophenyl)-2H-tetrazol-2-yl)acetyl)hydrazinecarbonothioyl)-3-(thiophen-2-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halides can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, amines, alcohols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Various substituted derivatives
Scientific Research Applications
N-(2-(2-(5-(2,3-Dichlorophenyl)-2H-tetrazol-2-yl)acetyl)hydrazinecarbonothioyl)-3-(thiophen-2-yl)acrylamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-(2-(5-(2,3-Dichlorophenyl)-2H-tetrazol-2-yl)acetyl)hydrazinecarbonothioyl)-3-(thiophen-2-yl)acrylamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-(2-(2-(5-(2,3-Dichlorophenyl)-2H-tetrazol-2-yl)acetyl)hydrazinecarbonothioyl)-3-(thiophen-2-yl)acrylamide: This compound is unique due to its combination of dichlorophenyl, tetrazole, thiophene, and acrylamide moieties.
Other Tetrazole Derivatives: Compounds with similar tetrazole rings but different substituents.
Thioamide Compounds: Molecules containing thioamide linkages with different functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H13Cl2N7O2S2 |
|---|---|
Molecular Weight |
482.4 g/mol |
IUPAC Name |
(E)-N-[[[2-[5-(2,3-dichlorophenyl)tetrazol-2-yl]acetyl]amino]carbamothioyl]-3-thiophen-2-ylprop-2-enamide |
InChI |
InChI=1S/C17H13Cl2N7O2S2/c18-12-5-1-4-11(15(12)19)16-22-25-26(24-16)9-14(28)21-23-17(29)20-13(27)7-6-10-3-2-8-30-10/h1-8H,9H2,(H,21,28)(H2,20,23,27,29)/b7-6+ |
InChI Key |
NSVIDMFNNSVQLG-VOTSOKGWSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=NN(N=N2)CC(=O)NNC(=S)NC(=O)/C=C/C3=CC=CS3 |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=NN(N=N2)CC(=O)NNC(=S)NC(=O)C=CC3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




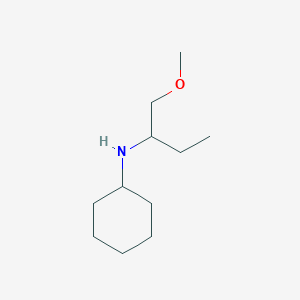

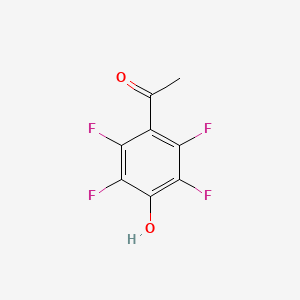

amine](/img/structure/B13302614.png)
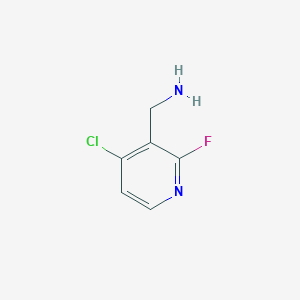
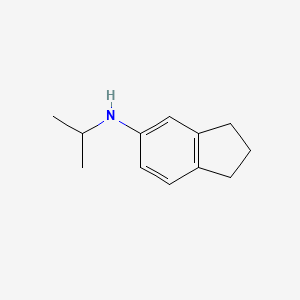
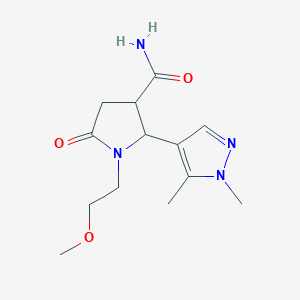
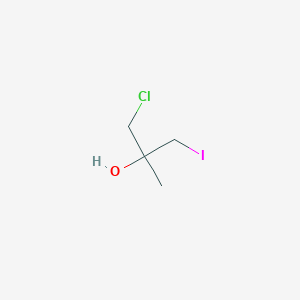
amine](/img/structure/B13302636.png)
![2-bromo-N-[1-(1,3-thiazol-2-yl)ethyl]aniline](/img/structure/B13302641.png)
